molecular formula C₃₂H₃₇NO₈ B132184 4-Hydroxytamoxifen beta-glucuronide CAS No. 128255-45-8

4-Hydroxytamoxifen beta-glucuronide

Cat. No. B132184
M. Wt: 563.6 g/mol
InChI Key: SVFHAYXIYPCIFK-DKNZORBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxytamoxifen beta-glucuronide, also known as Afimoxifene, is an active metabolite of Tamoxifen . It is a new estrogen inhibitor under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia .


Synthesis Analysis

One of the major mechanisms of metabolism of Tamoxifen and its active metabolite, trans -4-hydroxytamoxifen (4-HO-TAM), is via glucuronidation . The glucuronidating activities of three common variants of the human UDP-glucuronosyltransferase (UGT) 1A4 gene were compared using Tamoxifen and 4-OH-TAM .


Molecular Structure Analysis

4-Hydroxytamoxifen beta-glucuronide contains total 81 bond(s); 44 non-H bond(s), 20 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 tertiary alcohol(s), 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Microsomes from wild-type UGT1A4 (UGT1A4*1)-over-expressing HK293 cells exhibited significant activity against Tamoxifen and 4-OH-TAM, forming exclusively the Tamoxifen-N + - and 4-OH-TAM-N + -glucuronides, respectively .

Safety And Hazards

4-Hydroxytamoxifen beta-glucuronide is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The UGT1A4 codon 48 Leu>Val polymorphism significantly alters glucuronidation rates against Tamoxifen and its active hydroxylated metabolites, and this polymorphism may play an important role in individual pharmacological response to Tamoxifen therapy . Further studies are required before Afimoxifene can be approved for certain indications and marketed .

properties

IUPAC Name

(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFHAYXIYPCIFK-DKNZORBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxytamoxifen beta-glucuronide

CAS RN

128255-45-8
Record name 4-Hydroxytamoxifen beta-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.